molecular formula C9H10N4O B3006526 1-(4-Methoxyphenylmethyl)tetrazole CAS No. 160698-31-7

1-(4-Methoxyphenylmethyl)tetrazole

Cat. No.: B3006526
CAS No.: 160698-31-7
M. Wt: 190.206
InChI Key: ODJQFWLXWRQLSQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenylmethyl)tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 4-methoxyphenylmethyl group. Tetrazoles are known for their high nitrogen content and unique structural properties, making them valuable in various fields such as medicinal chemistry, material science, and explosives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenylmethyl)tetrazole can be synthesized through a [3+2] cycloaddition reaction between arylnitriles and sodium azide in the presence of a catalyst such as zirconyl chloride in dimethylformamide (DMF) at 100°C . This method provides excellent yields and is efficient for both electron-donating and electron-withdrawing groups on the arene nucleus.

Industrial Production Methods: Industrial production of tetrazoles often involves the use of microwave-assisted synthesis, heterogeneous catalysts, and eco-friendly solvents to enhance yield and reduce reaction times . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenylmethyl)tetrazole undergoes various chemical reactions, including:

    Oxidation: Tetrazoles can be oxidized to form tetrazolium salts.

    Reduction: Reduction of tetrazoles can yield amines or other reduced forms.

    Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Tetrazolium salts.

    Reduction: Amines.

    Substitution: Various substituted tetrazoles depending on the reagents used.

Comparison with Similar Compounds

  • 1-(2-Methoxyphenylmethyl)tetrazole
  • 1-(4-Fluorophenylmethyl)tetrazole
  • 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione

Uniqueness: 1-(4-Methoxyphenylmethyl)tetrazole stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in medicinal chemistry as a bioisostere for carboxylic acids, providing enhanced stability and bioavailability in drug molecules .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-14-9-4-2-8(3-5-9)6-13-7-10-11-12-13/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJQFWLXWRQLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160698-31-7
Record name 1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The mixture of 4-methoxybenzylamine (27 g), trimethylorthoformate (52.4 ml), sodium azide (19.2 g) and acetic acid (176 ml) was stirred at 80° C. for 14 h. The reaction mixture was concentrated under reduced pressure, the residue was dissolved in water and extracted with ethyl acetate. The extract was washed with a 1N aqueous solution of hydrochloric acid, water, a saturated aqueous solution of sodium hydrocarbonate and a saturated aqueous solution of sodium chloride, successively, dried over anhydrous sodium sulfate and concentrated. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=1:1) to give 1-(4-methoxyphenylmethyl)tetrazole (17.6 g). To a solution of the thus obtained 1-(4-methoxyphenylmethyl)tetrazole (12.0 g) in tetrahydrofuran (240 ml) was added N-bromosuccinimide (16.8 ml) under an atmosphere of argon. The reaction mixture was stirred at room temperature for 3 h. The mixture was quenched by adding a saturated aqueous solution of sodium thiosulfate and concentrated. To the residue was added water and then the mixture was extracted with ethyl acetate. The extract was washed with water and a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=3:1) to give the title compound (15.6 g) having the following physical data.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
52.4 mL
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
176 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3.84 g (28.0 mmol) of (4-methoxy)benzylamine, 2.73 g (42.0 mmol) of sodium azide and 7.50 mL (45.0 mmol) triethyl orthoformate in 25 mL of HOAc was stirred at 80° C. for 20 h. The reaction was cooled and concentrated. The residue was partitioned between 100 mL of EtOAc and 100 mL of H2O and the layers were separated. The organic layer was washed with 100 mL of 2.0 N HCl, 100 mL of sat'd NaHCO3, 100 mL of sat'd NaCl, dried over MgSO4 and concentrated. Flash chromatography on 100 g of silica gel using 2:1 v/v hexanes/EtOAc, then 1:1 v/v hexanes/EtOAc as the eluant afforded 2.32 g of the title compound: 1H NMR (300 MHz) δ 3.82 (s, 3H), 5.53 (s, 2H), 6.93 (d, J=8.6, 2H), 7.27 (d, J=8.6, 2H), 8.46 (s, 1H).
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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